8-(benzylsulfanyl)-7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-(benzylthio)-7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(benzylthio)-7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the purine core: This can be achieved through the cyclization of appropriate intermediates under controlled conditions.
Introduction of the benzylthio group: This step involves the nucleophilic substitution of a suitable leaving group with benzylthiol.
Attachment of the 4-ethylphenoxy group: This is typically done through an etherification reaction.
Hydroxylation: Introduction of the hydroxypropyl group is achieved through a hydroxylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
8-(benzylthio)-7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylthio group can yield sulfoxides or sulfones, while reduction can yield amines or alcohols.
Scientific Research Applications
8-(benzylthio)-7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition or as a ligand in receptor binding studies.
Industry: The compound can be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 8-(benzylthio)-7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
4,5-Bis(benzylthio)-1,3-dithiole-2-thione: This compound has a similar benzylthio group but differs in its core structure.
(5-(Benzylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methanol: This compound shares the benzylthio group but has a different triazole core.
3-(benzylthio)-4-ethyl-5-(2-furyl)-4H-1,2,4-triazole: Another compound with a benzylthio group but a different triazole core.
Uniqueness
8-(benzylthio)-7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its combination of functional groups and its purine core. This unique structure gives it distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H26N4O4S |
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Molecular Weight |
466.6 g/mol |
IUPAC Name |
8-benzylsulfanyl-7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C24H26N4O4S/c1-3-16-9-11-19(12-10-16)32-14-18(29)13-28-20-21(27(2)23(31)26-22(20)30)25-24(28)33-15-17-7-5-4-6-8-17/h4-12,18,29H,3,13-15H2,1-2H3,(H,26,30,31) |
InChI Key |
CQILMLQGCGWSFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(CN2C3=C(N=C2SCC4=CC=CC=C4)N(C(=O)NC3=O)C)O |
Origin of Product |
United States |
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